LMP744
Description
Overview of DNA Topoisomerase I Function and its Role in Cellular Processes
DNA Topoisomerase I (TOP1) is a vital nuclear enzyme responsible for managing the topological state of DNA during essential cellular processes such as replication, transcription, recombination, and chromatin remodeling. karger.comontosight.aioaepublish.comnumberanalytics.commicrobeonline.comtaylorandfrancis.com It functions by creating a temporary single-strand break in the DNA double helix, allowing the relaxation of supercoiled DNA and relieving torsional stress. karger.comontosight.aioaepublish.comnumberanalytics.commicrobeonline.com This process is crucial for maintaining the integrity and stability of the genetic material. ontosight.ai TOP1 catalyzes the relaxation of supercoiled double-stranded DNA by reversibly cleaving one DNA strand. karger.comoaepublish.com It forms a covalent bond with the 3'-phosphotyrosyl end of the cleaved DNA, creating a transient intermediate known as the topoisomerase I cleavage complex (TOP1cc). karger.comoaepublish.com The torsional strain in the supercoiled DNA allows the rotation of the 5'-hydroxyl end around the intact strand before the DNA is religated. karger.comoaepublish.com
Therapeutic Targeting of Topoisomerase I in Oncology
The essential role of TOP1 in DNA metabolism, particularly in rapidly proliferating cancer cells which often exhibit elevated TOP1 levels, makes it a significant target for cancer therapy. karger.comtaylorandfrancis.comamegroups.orgnih.gov Inhibiting TOP1 can lead to DNA damage, cell cycle arrest, and apoptosis in malignant cells. karger.comnews-medical.net Drugs that target TOP1 often act as "poisons," stabilizing the TOP1cc and preventing the religation of DNA strands. karger.comoaepublish.compurdue.edumdpi.com This trapped complex can collide with advancing replication forks or transcription machinery, converting reversible single-strand breaks into irreversible double-strand breaks, ultimately leading to cell death. nih.govnih.gov Camptothecin (B557342) derivatives, such as irinotecan (B1672180) and topotecan (B1662842), were among the first TOP1 inhibitors approved for clinical use and have demonstrated efficacy in various epithelial malignancies. karger.comtaylorandfrancis.comamegroups.orgaacrjournals.org
Limitations of Traditional Camptothecin-Based Topoisomerase I Inhibitors
Despite their clinical success, traditional camptothecin (CPT)-based TOP1 inhibitors face several limitations that restrict their efficacy and contribute to treatment resistance. amegroups.orgnih.govnih.govaacrjournals.orgwikipedia.orgontosight.ainih.gov
Chemical Instability and Reversibility of Cleavage Complexes
A major limitation of camptothecins is the chemical instability of their alpha-hydroxylactone E-ring structure. nih.govnih.govgibsononcology.com At physiological pH, this lactone ring can undergo rapid hydrolysis to form an inactive carboxylate form, reducing the amount of active drug available to target TOP1. nih.govgibsononcology.com Furthermore, camptothecins exhibit rapid dissociation from the TOP1-DNA cleavage complex due to their noncovalent binding. nih.govgibsononcology.com This reversibility necessitates prolonged drug infusions to maintain sufficient levels of stabilized cleavage complexes required for effective cell killing. nih.govgibsononcology.comresearchgate.net
Mechanisms of Drug Efflux and Resistance (e.g., ABC Transporters)
Another significant challenge with camptothecins is the development of drug resistance, often mediated by drug efflux pumps such as ABCG2 and MDR-1 (P-glycoprotein). nih.govnih.govaacrjournals.orgwikipedia.orgontosight.ai Cancer cells can overexpress these transporters, actively pumping the camptothecin drugs out of the cell, thereby reducing intracellular drug concentrations below therapeutic levels. nih.gov This efflux contributes to acquired resistance in many tumor types.
Emergence of Indenoisoquinolines as Novel Non-Camptothecin Topoisomerase I Inhibitors
The limitations of camptothecin derivatives have driven the search for novel non-camptothecin TOP1 inhibitors with improved pharmacological properties. amegroups.orgpurdue.edunih.govnih.govaacrjournals.orgwikipedia.orgontosight.ainih.govacs.org This effort led to the emergence of indenoisoquinolines as a promising new class of TOP1 inhibitors. purdue.edunih.govaacrjournals.orgwikipedia.orgnih.govacs.orgbenthamdirect.com Indenoisoquinolines are synthetic compounds that selectively trap TOP1-DNA cleavage complexes, similar to camptothecins, but possess distinct structural and functional characteristics. purdue.edunih.gov
Structural Advantages and Improved Characteristics of Indenoisoquinolines
Indenoisoquinolines offer several advantages over camptothecin-based inhibitors. purdue.edunih.govaacrjournals.orgacs.org Unlike camptothecins, indenoisoquinolines are chemically stable, lacking the hydrolytically unstable lactone ring. purdue.edunih.govacs.org This inherent stability contributes to a more consistent and prolonged presence of the active drug form. Additionally, the TOP1 cleavage complexes trapped by indenoisoquinolines are generally more stable and persistent compared to those formed by camptothecins, suggesting a longer duration of drug action. purdue.edunih.govacs.orgaacrjournals.org Furthermore, indenoisoquinolines are reported to be less affected by or not substrates for the major multidrug resistance efflux pumps like ABCG2 and MDR-1, potentially overcoming a key mechanism of camptothecin resistance. nih.gov Research indicates that indenoisoquinolines can induce TOP1 cleavage at different genomic locations compared to camptothecins, implying differential targeting of cancer cell genomes. nih.govacs.orgresearchgate.net
LMP744 (also known as NSC 706744 or MJ-III-65) is an example of an indenoisoquinoline derivative that has been investigated for its potential as a TOP1 inhibitor. nih.govontosight.aiaacrjournals.orgresearchgate.netaacrjournals.org Studies have shown that this compound can enhance and trap TOP1 cleavage sites, including those not sensitive to camptothecins. aacrjournals.org It has been demonstrated to inhibit TOP1-mediated DNA religation more efficiently than camptothecin and enhances the formation of TOP1 cleavage complexes. aacrjournals.org this compound is an indenoisoquinoline derivative and TOP1 inhibitor with potential antineoplastic activity, binding to and stabilizing cleaved DNA-TOP1 complexes to prevent religation, induce DNA strand breaks, and lead to cell cycle arrest and apoptosis. nih.gov this compound has been in clinical trials. researchgate.netaacrjournals.orgresearchgate.net
Overview of Key Indenoisoquinoline Analogues (LMP400, LMP776, this compound) in Research and Development
Among the numerous indenoisoquinolines synthesized and evaluated, three analogues – LMP400 (Indotecan), LMP776 (Indimitecan), and this compound – have advanced into clinical research and development. aacrjournals.orgastu.edu.etnih.govnih.govaacrjournals.orgnih.gov These compounds have demonstrated promising preclinical activity and have been investigated in Phase 1 and Phase 2 clinical trials for various malignancies, including solid tumors and lymphomas. aacrjournals.orgnih.govnih.govpurdue.edupurdue.edumycancergenome.orgresearchgate.netwilddata.cnnih.govfrontiersin.org
Research findings have highlighted the activity of these indenoisoquinolines, both as single agents and in combination with other therapies. Preclinical studies in murine models and comparative canine lymphoma studies have shown the activity of LMP400, LMP776, and this compound. nih.govresearchgate.net Specifically, this compound demonstrated marked clinical activity in dogs with lymphoma, inducing a greater and more sustained reduction in tumor burden compared to LMP400 or LMP776 in unpublished data. nih.govclinicaltrials.gov
In vitro studies have explored the potency of these analogues. In isogenic DT40 cells, LMP400, this compound, and LMP776 showed selective activity for cells deficient in homologous recombination (HRD), such as those with BRCA1, BRCA2, or PALB2 deficiencies. aacrjournals.org These HRD cells were found to be significantly more sensitive to the indenoisoquinolines compared to their isogenic wild-type counterparts. aacrjournals.orgaacrjournals.org
The half-maximal inhibitory concentration (IC50) values in HRD versus wild-type (WT) DT40 cells illustrate this selective activity aacrjournals.org:
| Compound | IC50 in HRD DT40 cells (nmol/L) | IC50 in WT DT40 cells (nmol/L) |
| LMP400 | ≈15 | ≈45 |
| This compound | ≈7 | ≈40 |
| LMP776 | ≈5 | ≈18 |
This data suggests that this compound, along with LMP400 and LMP776, exhibits enhanced potency in cancer cells with homologous recombination deficiencies. aacrjournals.org
Further research has indicated that Schlafen 11 (SLFN11), a protein involved in the response to replication stress, is a significant determinant of sensitivity to these indenoisoquinolines. aacrjournals.orgaacrjournals.orgaacrjournals.org Cancer cell lines expressing SLFN11 have shown greater responsiveness to treatment with LMP400, LMP776, and this compound. aacrjournals.orgaacrjournals.org
The indenoisoquinolines have also been investigated for their potential in combination therapies. Studies have shown that LMP400, LMP776, and this compound exhibit synergy with the PARP inhibitor olaparib (B1684210), particularly in HR-deficient cells. aacrjournals.orgaacrjournals.org This synergistic effect provides a rationale for exploring combinations of indenoisoquinolines with PARP inhibitors in clinical trials for HRD cancers that express SLFN11. aacrjournals.orgaacrjournals.org
Preclinical evaluations of this compound have included in vitro hollow fiber activity studies, where it showed growth inhibition against human cancer cell lines in the NCI 60 cell line screen with a mean graph midpoint (MGM) of 15.5 µM. clinicaltrials.gov In in vitro studies, this compound inhibited Top1 to a similar extent as 1 µM camptothecin and was more potent. clinicaltrials.gov Notably, human CEM/C2 leukemia cells resistant to camptothecin were sensitive to this compound at a concentration of 0.1 µM. clinicaltrials.gov Time course studies in CEM human leukemia cells demonstrated that Top1-DNA cleavage complexes induced by this compound reversed more slowly after drug removal compared to those produced by camptothecin. clinicaltrials.gov
In human tumor xenograft models, this compound has shown modest activity. In the HCT-116/H1 colon tumor model, a specific dose and schedule of this compound resulted in a mean tumor growth delay of 53%. clinicaltrials.gov In the A375 melanoma model, another dose and schedule led to a mean growth delay of 34%. clinicaltrials.gov
Pharmacokinetic studies in dogs indicated that this compound displayed triphasic plasma pharmacokinetic behavior with a terminal half-life of 183 hours and distributed extensively to tumor tissue, with mean tumor concentrations significantly higher than plasma concentrations at equivalent time points. aacrjournals.org A study in humans reported an elimination half-life of 21.1 hours for this compound.
Phase 1 clinical trials have been conducted to evaluate LMP776 and this compound in patients with advanced, refractory solid tumors or lymphomas. nih.govnih.gov These studies established the maximum tolerated doses for both compounds when administered daily for 5 days in 28-day cycles. nih.govnih.gov While no objective responses were observed with LMP776 in one study, stable disease was reported in a portion of patients. nih.govnih.gov In the this compound study, there was one confirmed partial response among 35 patients. nih.govnih.gov Tumor biopsies from the patient with the confirmed partial response to this compound showed high baseline expression of SLFN11 and specific pharmacodynamic responses, including increased levels of proteins involved in DNA repair and apoptosis. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
20-[3-(2-hydroxyethylamino)propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O7/c1-30-17-8-13-16(11-18(17)31-2)24(29)26(6-3-4-25-5-7-27)22-14-9-19-20(33-12-32-19)10-15(14)23(28)21(13)22/h8-11,25,27H,3-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSDJDQOJBQTDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCNCCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327954 | |
| Record name | NCI60_037977 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308246-52-8 | |
| Record name | LMP-744 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308246528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC706743 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NCI60_037977 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LMP-744 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29BY7HQV0T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Lmp744 As a Topoisomerase I Inhibitor
Interaction with DNA Topoisomerase I and Stabilization of Cleavage Complexes
DNA topoisomerase I is an essential enzyme involved in relaxing DNA supercoiling during crucial cellular processes like replication and transcription. nih.govclinicaltrials.govnih.govscispace.comnih.govgibsononcology.com It achieves this by creating transient single-strand breaks in the DNA backbone, forming a covalent complex between the enzyme and the DNA, known as a TOP1 cleavage complex (TOP1cc). clinicaltrials.govnih.govnih.govgibsononcology.comoaepublish.com Under normal conditions, this complex is short-lived, and the DNA strand is quickly religated. clinicaltrials.gov LMP744 acts as an interfacial inhibitor, binding at the interface of the TOP1-DNA complex and blocking the religation step. nih.govgibsononcology.com This action traps the TOP1cc, preventing the enzyme from completing its catalytic cycle and resolving DNA supercoils. cancer.govmycancergenome.orgnih.gov
Formation of Persistent DNA-Topoisomerase I Cleavage Complexes
A key characteristic of this compound is its ability to induce the formation of persistent TOP1cc. cancer.govnih.govascopubs.orgnih.govmdpi.comonclive.comresearchgate.net Unlike camptothecin-induced complexes, which can reverse relatively quickly, the cleavage complexes stabilized by this compound are notably more stable and resistant to reversal upon drug removal. clinicaltrials.govresearchgate.net This persistence is considered advantageous in cancer therapy as it can lead to more sustained DNA damage. Studies have shown that this compound induces TOP1cc at nanomolar concentrations, both with recombinant human TOP1 enzymes and in cells. nih.gov The stabilization of these complexes prevents DNA religation, leading to the accumulation of stable, irreversible DNA strand breaks. cancer.govmycancergenome.org
Differential DNA Cleavage Sites Induced by this compound Compared to Camptothecins
While both this compound and camptothecins target TOP1 and stabilize cleavage complexes, they exhibit differences in the specific DNA sequences where they induce cleavage. clinicaltrials.govascopubs.orgnih.govmdpi.comresearchgate.net Indenoisoquinolines, including this compound, show a preference for unique DNA cleavage sites compared to their camptothecin (B557342) counterparts. clinicaltrials.govascopubs.orgmdpi.com This differential sequence preference may contribute to differences in their cellular activity and could potentially be relevant in overcoming resistance mechanisms associated with camptothecins. clinicaltrials.gov
Kinetics of Topoisomerase I Cleavage Complex Reversal
The reversal kinetics of TOP1 cleavage complexes are crucial in determining the duration of TOP1 poisoning. Studies comparing the reversal of TOP1cc induced by this compound and camptothecin have demonstrated that this compound-induced complexes reverse more slowly after drug removal. nih.govclinicaltrials.govresearchgate.net For instance, while camptothecin-induced DNA cross-links can reverse significantly within 15 minutes of drug removal, this compound-induced complexes show greater persistence. researchgate.net This slower reversal rate contributes to the stability and persistence of the DNA breaks induced by this compound.
Table 1: Reversal Kinetics of TOP1 Cleavage Complexes
| Inhibitor | Reversal after 1 hour (relative to initial) | Reference |
| LMP517 | 75% | nih.gov |
| LMP135 | 65% | nih.gov |
| Camptothecin | <10% (complete reversal within 15 min) | researchgate.net |
| This compound | Less rapid reversal than CPT | researchgate.net |
Note: Data for this compound reversal after 1 hour was not explicitly provided as a percentage in the snippets but described as less rapid than CPT.
Induction of DNA Damage and Cellular Response Pathways
The stabilization of TOP1 cleavage complexes by this compound leads to the accumulation of DNA single-strand breaks. cancer.govmycancergenome.org These trapped complexes become obstacles for the replication and transcription machinery. clinicaltrials.govnih.govnih.gov Collisions between advancing replication forks and the stabilized TOP1cc are a primary mechanism by which single-strand breaks are converted into more cytotoxic DNA double-strand breaks (DSBs). nih.govnih.govmdpi.com These DSBs are critical lesions that trigger cellular DNA damage response pathways. nih.govnih.govmdpi.commdpi.com
DNA Strand Break Induction and Repair Inhibition
This compound induces stable, irreversible DNA strand breaks by preventing the religation of cleaved DNA by TOP1. cancer.govmycancergenome.org The persistence of these trapped complexes effectively inhibits DNA repair mechanisms that would normally resolve the TOP1-linked breaks. cancer.govmycancergenome.org The unrepaired or misrepaired DNA breaks, particularly DSBs resulting from replication fork collisions, are potent inducers of cellular toxicity. nih.govnih.govmdpi.com
Activation of DNA Damage Response Markers (e.g., γH2AX, RAD51, pNBS1, pKAP1)
The induction of DNA damage, especially DSBs, by this compound activates a cascade of DNA damage response (DDR) pathways. clinicaltrials.govascopubs.orgnih.govscispace.comnih.govmdpi.comresearchgate.netmdpi.com Key markers of this response include the phosphorylation of histone H2AX (γH2AX), which occurs rapidly at the sites of DNA breaks and serves as a scaffold for the recruitment of other repair factors. nih.govnih.govscispace.comnih.govmdpi.comaacrjournals.orgnih.govaging-us.com this compound has been shown to induce γH2AX foci in cells, indicating the presence of DNA damage. nih.govnih.govnih.govaacrjournals.org
Other activated DDR markers include RAD51, a key protein involved in homologous recombination repair of DSBs, and phosphorylated forms of NBS1 (pNBS1) and KAP1 (pKAP1). clinicaltrials.govascopubs.orgscispace.comnih.govmdpi.comresearchgate.netnih.govbmbreports.orgresearchgate.net RAD51 is crucial for the repair of DSBs, and its expression can be induced upon DNA damage. nih.govbmbreports.orgresearchgate.net pNBS1 is part of the MRN complex (MRE11-RAD50-NBS1) that recognizes and initiates the repair of DSBs. nih.govmdpi.com pKAP1 is a downstream target of ATM, a central kinase in the DDR pathway, and is involved in chromatin relaxation to facilitate DNA repair. nih.govresearchgate.net Studies have assessed the induction of these markers, such as γH2AX, pNBS1, and RAD51, in response to this compound treatment, providing evidence of its impact on cellular DNA integrity and repair pathways. clinicaltrials.govascopubs.orgnih.govresearchgate.net
Table 2: Induction of DNA Damage Response Markers by this compound
| Marker | Role in DDR | Observed Induction by this compound | Reference |
| γH2AX | Histone phosphorylation at DNA break sites | Yes | nih.govclinicaltrials.govascopubs.orgnih.govnih.govscispace.comnih.govmdpi.comresearchgate.netaacrjournals.org |
| RAD51 | Homologous recombination repair protein | Yes | clinicaltrials.govascopubs.orgnih.govresearchgate.net |
| pNBS1 | Component of MRN complex, DSB recognition/initiation | Yes | clinicaltrials.govascopubs.orgnih.govresearchgate.net |
| pKAP1 | Involved in chromatin relaxation for repair | Yes | nih.gov |
Cell Cycle Arrest and Apoptosis Induction Mechanisms
The induction of irreversible DNA strand breaks by this compound triggers DNA damage response pathways. nih.gov These pathways are crucial for maintaining genomic integrity and can lead to cell cycle arrest, allowing time for DNA repair, or initiate apoptosis if the damage is too severe. nih.gov
This compound has been shown to induce dose-dependent accumulation of cells in the S and G2 phases of the cell cycle. nih.govmedchemexpress.commedchemexpress.com The S phase is when DNA replication occurs, and the G2 phase is a checkpoint before mitosis (cell division). nih.gov Arresting the cell cycle at these points, particularly S phase where replication forks collide with stabilized TOP1ccs, enhances the cytotoxic effect by converting single-strand breaks into more lethal double-strand breaks. nih.govnih.gov
Apoptosis, or programmed cell death, is a key mechanism by which damaged cells are eliminated. fucoidan-life.com The lethal DNA strand breaks induced by this compound ultimately lead to cellular apoptosis. mycancergenome.orgcancer.gov Studies have demonstrated a pro-apoptotic effect in cancer cells treated with this compound. oup.com The induction of apoptosis involves a cascade of events, including the activation of caspases, which are key executioners of the apoptotic pathway. fucoidan-life.com While specific details on this compound's direct interaction with apoptotic proteins were not extensively detailed in the provided results, the accumulation of DNA damage markers like γH2AX and the assessment of cleaved caspase-3 are used to confirm apoptosis induction. nih.govnih.gov
Data from studies on this compound's effects on cell cycle distribution can be presented in a table:
| Cell Line | This compound Concentration | Effect on Cell Cycle | Reference |
| NCI60 cells | 0.1-5 µM | Dose-dependent accumulation in S and G2 phases | medchemexpress.commedchemexpress.com |
| Human glioblastoma cells | S-phase arrest | oup.com | |
| Cancer cells (general) | Cell cycle arrest (S and G2 phases) | mycancergenome.orgcancer.gov |
Dual Targeting Mechanisms: Topoisomerase I and cMyc Oncogene Inhibition by this compound
Binding to G-Quadruplexes of the cMyc Oncogene Promoter
The promoter region of the cMyc oncogene contains a guanine-rich sequence capable of forming a stable secondary structure known as a G-quadruplex (G4). aacrjournals.orgijbs.comnih.govbiorxiv.org This G4 structure in the cMyc promoter functions as a transcriptional silencer, regulating cMyc expression. aacrjournals.org Small molecules that can bind to and stabilize this G4 structure can downregulate MYC transcription. aacrjournals.orgbiorxiv.org
This compound, along with other indenoisoquinolines, has been shown to bind to and stabilize the G-quadruplex formed in the cMyc promoter. firstwordpharma.compatsnap.comamarexcro.comlarvol.comaacrjournals.org Studies using techniques such as fluorescence resonance energy transfer (FRET), fluorescence anisotropy, circular dichroism, and nuclear magnetic resonance have characterized the interaction between indenoisoquinolines, including this compound, and the cMyc G4. aacrjournals.org These studies indicate that these compounds are effective MycG4 stabilizers. aacrjournals.org
Regulation of cMyc Overexpression and its Transcriptional Consequences
By binding to and stabilizing the G-quadruplex in the cMyc promoter, this compound can downregulate MYC transcription. firstwordpharma.compatsnap.comamarexcro.comlarvol.comaacrjournals.orgresearchgate.net This downregulation of cMyc overexpression is considered a likely mechanism of action for the anticancer activity of these compounds. aacrjournals.org
The transcriptional consequences of cMyc downregulation by this compound can impact various cellular processes controlled by cMyc, including cell cycle control, metabolism, protein synthesis, and apoptosis. ijbs.com While the provided information highlights the downregulation of MYC expression, detailed downstream transcriptional consequences specifically attributed to this compound's effect on cMyc were not extensively described in the search results. However, the observed cell cycle arrest and apoptosis induction are consistent with the known functions of cMyc in regulating these processes. clinicaltrials.govmycancergenome.orgcancer.govnih.govijbs.com
The dual targeting of both TOP1 and the cMyc oncogene by this compound represents a novel approach to cancer therapy, addressing two key drivers of cancer growth and survival. onclive.comfirstwordpharma.compatsnap.comamarexcro.comlarvol.com
Preclinical Efficacy Studies of Lmp744 in Oncological Models
In Vitro Cytotoxicity and Growth Inhibition in Cancer Cell Lines
In vitro studies have assessed the ability of LMP744 to inhibit the growth and induce cytotoxicity in a range of cancer cell lines. medchemexpress.comaacrjournals.orgmycancergenome.orgnih.gov These investigations provide insights into the direct effects of this compound on cancer cells and potential mechanisms of action.
Activity in NCI-60 Cell Line Screen
This compound has been evaluated in the NCI-60 human cancer cell line screen, a panel comprising 60 diverse cancer cell lines representing various tissue types. In in vitro hollow fiber activity studies at the NCI, the mean graph midpoint (MGM) for this compound growth inhibition across all human cancer cell lines in the NCI-60 screen was reported as 15.5 µM. clinicaltrials.govaacrjournals.org Another source indicates a GI50 value of 0.1 μM for this compound in NCI60 cells. medchemexpress.com Analysis of pharmacogenomic data from the NCI-60 and GDSC databases showed a significant correlation between this compound activity and SLFN11 expression, a known determinant of response to DNA-targeted agents. aacrjournals.orgbiorxiv.orgnih.govresearchgate.net
Efficacy in Camptothecin-Resistant Cell Lines
A notable characteristic of indenoisoquinolines, including this compound, is their demonstrated activity against cell lines resistant to camptothecin (B557342) (CPT), a different class of TOP1 inhibitors. mycancergenome.orgclinicaltrials.govclinconnect.io This suggests that this compound may overcome some of the resistance mechanisms associated with camptothecin derivatives. Human CEM/C2 leukemia cells, which are resistant to CPT, were found to be sensitive to this compound at a concentration of 0.1 µM. clinicaltrials.govaacrjournals.org Indenoisoquinolines produce DNA-protein crosslinks that are resistant to reversal and show less or no resistance in cells overexpressing ABC transporters like ABCG2 and MDR-1, which are implicated in multidrug resistance, including resistance to camptothecins. mycancergenome.orgclinicaltrials.gov
Dose-Dependent Effects on Cell Cycle Progression
Studies have shown that this compound can induce dose-dependent effects on cell cycle progression. This compound (at concentrations between 0.1 and 5 μM for 3 days) has been observed to induce dose-dependent accumulation of cells in the S and G2 phases of the cell cycle in P388 and P388 Top1-deficient murine leukemia cells. medchemexpress.commolnova.com Similar to camptothecin, this compound induced γH2AX-positive cells primarily in S/G2-phase cells, consistent with its primary activity as a TOP1 inhibitor. aacrjournals.orgnih.gov
In Vivo Antitumor Activity in Xenograft Models
The preclinical evaluation of this compound has extended to in vivo studies using tumor xenograft models, which involve implanting human cancer cells or tumor fragments into immunocompromised mice. medchemexpress.comaacrjournals.orgmycancergenome.orgnih.govresearchgate.netresearchgate.netnih.gov These models are used to assess the antitumor efficacy of compounds in a living system. d-nb.infojcancer.orgnih.gov
Efficacy in Human Tumor Xenografts (e.g., Colon, Melanoma, Head and Neck, Lung)
This compound has demonstrated modest antitumor activity in various human tumor xenograft models. In the HCT-116/H1 colon tumor model, this compound caused a mean tumor growth delay of 53%. clinicaltrials.gov In the A375 melanoma model, this compound resulted in a mean growth delay of 34%. clinicaltrials.gov this compound was also found to be moderately active against human A253 and FaDu head and neck xenografts in nude mice, with maximum tumor growth inhibition rates of 71.8% and 69%, respectively, after a specific dosing schedule. medchemexpress.com While a related compound, LMP517, showed better antitumor activity than this compound against H82 small cell lung cancer xenografts, this compound itself has shown activity in this model context. aacrjournals.orgresearchgate.netomicsdi.org
Here is a table summarizing some of the in vivo efficacy data:
| Xenograft Model | Tumor Growth Delay / Inhibition | Reference |
| HCT-116/H1 Colon Tumor | 53% Mean Tumor Growth Delay | clinicaltrials.gov |
| A375 Melanoma | 34% Mean Growth Delay | clinicaltrials.gov |
| A253 Head and Neck | 71.8% Maximum Growth Inhibition | medchemexpress.com |
| FaDu Head and Neck | 69% Maximum Growth Inhibition | medchemexpress.com |
| H82 Small Cell Lung Cancer | Activity observed (compared to LMP517) | aacrjournals.orgresearchgate.netomicsdi.org |
Comparative Efficacy with Other Topoisomerase I Inhibitors in Xenograft Models
Comparisons have been made between the efficacy of this compound and other TOP1 inhibitors in xenograft settings. In the HCT-116/H1 colon tumor model, topotecan (B1662842) was reported to be more active than this compound at a specific dose and schedule. clinicaltrials.gov However, indenoisoquinolines, including this compound, were developed to overcome limitations of camptothecins like chemical instability and drug resistance mediated by efflux pumps. nih.govaacrjournals.org Studies in canine lymphoma, a naturally occurring cancer model, showed that efficacy was greatest for this compound compared to other indenoisoquinolines, LMP400 and LMP776. nih.govresearchgate.net
Comparative Oncology Studies in Canine Lymphoma Models
Comparative oncology, leveraging naturally occurring cancers in companion animals, particularly dogs, serves as a valuable bridge between preclinical rodent models and human clinical trials. Studies involving the chemical compound this compound have utilized canine lymphoma models to evaluate its potential antitumorigenic properties.
Rationale for Canine Models in Drug Development
The use of canine models in oncology drug development is supported by several key factors. Spontaneous cancers in client-owned dogs often closely mirror their human counterparts in terms of clinical presentation, histological characteristics, molecular profiles, and the development of resistance and metastasis. nih.gov Canine cancers share intricate biological features with human malignancies, including complex interactions within the tumor microenvironment, significant heterogeneity, the development of chemotherapy resistance, and metastasis. nih.gov Furthermore, specific biochemical pathways known to drive human cancers are frequently conserved in canine cancers, providing relevant targets for therapeutic intervention. nih.gov
Canine models offer the opportunity to establish crucial pharmacokinetic/pharmacodynamic relationships, optimize dosing regimens, predict potential toxicities, and assess the potential for biologic activity before human trials commence. nih.gov The canine genome is well-annotated and exhibits a closer ancestral relationship with the human genome compared to that of mice, leading to a greater degree of sequence similarity for many cancer-associated proteins. nih.govoncologynewscentral.com This similarity extends to the tumor microenvironment, where the presence of specific immune cell types in canine tumors has been linked to prognosis, analogous to findings in humans. nih.gov The naturally faster progression of cancer in dogs and their shorter life expectancy relative to humans can expedite the timeline for clinical studies and the extrapolation of findings relevant to drug resistance. cancerletter.compreprints.org Canine models also allow for the evaluation of cancer therapies within the context of an intact immune system, which is particularly relevant for the development of immunotherapies. oncologynewscentral.com The less restrictive nature of clinical trials in canine cancer patients, compared to conventional phased human trials, can facilitate the evaluation of investigational new drugs when preliminary data is promising. cancerletter.com Additionally, canine models can provide insights into the mechanisms of drug resistance and aid in identifying novel resistance pathways shared across species. preprints.org
Antitumor Activity and Objective Responses in Canine Lymphoma
Antitumor activity of this compound has been observed in a comparative oncology trial (Protocol COTC007b) conducted in dogs with naturally occurring lymphoma. clinicaltrials.govnih.govnih.govresearchgate.netfigshare.com This study evaluated this compound alongside two other indenoisoquinoline derivatives, LMP400 and LMP776, in 84 client-owned dogs. nih.govnih.govresearchgate.netfigshare.comescholarship.org
In an initial cohort of 21 dogs with lymphoma treated with this compound, objective responses were documented. clinicaltrials.govnih.govnih.govresearchgate.netfigshare.com The majority of these dogs demonstrated a positive response to the treatment. Specifically, 16 out of 21 dogs achieved a partial response, characterized by a tumor shrinkage of over 30%. clinicaltrials.gov An additional 5 dogs exhibited stable disease. clinicaltrials.gov Responses were noted across all dose levels evaluated in the study, including one instance of a complete response observed at a lower dose level. clinicaltrials.gov
Data on objective responses in canine lymphoma models treated with this compound are summarized in the table below:
| Response Category | Number of Dogs (Initial Cohort, n=21) | Percentage of Dogs (Initial Cohort) | Overall Response Rate (All Dose Levels) | Overall Response Rate (MTD Cohort) |
| Complete Response | 1 | 4.8% | - | - |
| Partial Response | 16 | 76.2% | - | - |
| Stable Disease | 5 | 23.8% | - | - |
| Objective Response (PR or Better) | 17 | 81.0% | 80% clinicaltrials.gov | 78% clinicaltrials.gov |
Tumor Accumulation and Retention of this compound in Canine Models
Studies in canine lymphoma models have provided evidence regarding the tumor accumulation and retention of this compound. Sustained accumulation of this compound within tumor tissue has been observed. nih.govnih.govresearchgate.netfigshare.comescholarship.orgvetigenics.comescholarship.orgresearchgate.net In the comparative oncology trial, this compound demonstrated significantly increased accumulation in tumor tissue when compared to the other indenoisoquinolines evaluated, LMP400 and LMP776. researchgate.netfrontiersin.org This enhanced tumor accumulation was suggested to contribute to the observed antitumor activity of this compound. researchgate.netfrontiersin.org
To assess the retention of the compound within tumor tissue, biopsy samples were collected at various time points after administration. nih.gov Specifically, a biopsy was performed 24 hours after the initial treatment dose to evaluate tissue retention prior to the second dose. nih.gov Lymph node biopsies were systematically collected from participating dogs to quantify the accumulation of the indenoisoquinoline compounds in tumor tissue. nih.gov While systemic exposure analysis in dogs indicated that mean peak plasma concentration (Cmax) did not significantly change between Day 1 and Day 5, suggesting a lack of systemic accumulation over the 5-day dosing period, the focus on tumor biopsies highlights the assessment of drug levels specifically within the cancerous tissue. clinicaltrials.gov
Pharmacological and Pharmacodynamic Characterization of Lmp744
Pharmacokinetic Profiles in Preclinical Species (Rats, Dogs, Mice)
Preclinical pharmacokinetic (PK) studies of LMP744 have been conducted in various species, including rats, dogs, and mice, to evaluate its absorption, distribution, metabolism, and excretion (ADME) characteristics and plasma concentration-time profiles. clinicaltrials.govbiorxiv.org These studies provide crucial data for understanding the drug's behavior within a biological system and informing its potential clinical development.
Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics
ADME studies characterize how a drug is processed by the body. medicilon.com Preclinical investigations into the ADME properties of this compound have been performed in mice, rats, and dogs. biorxiv.org Following intravenous administration in mice, this compound demonstrated an elimination half-life of 21.1 hours, a clearance of 0.2 L/hr, and a steady-state volume of distribution of 3.1 L. Oral administration in rats and beagle dogs showed variable drug absorption. researchgate.netmdpi.com
Metabolism studies in vitro using liver microsomes, cytosols, and hepatocytes from mice, rats, dogs, monkeys, and humans indicated that this compound was stable. biorxiv.org No detectable phosphorylated metabolites were found in hepatocyte studies, nor were other potential metabolites from oxidation or oxidative deamination observed. biorxiv.org Urinary excretion appeared to be the primary elimination pathway for a related compound in preclinical studies. biorxiv.org Plasma protein binding of a related compound ranged from 78% to 82% across rats, mice, dogs, and humans. nih.gov
Plasma Concentration-Time Profiles and Compartmental Modeling
Plasma concentration-time profiles are essential for understanding the systemic exposure to a drug over time. biorxiv.org Studies in rats and beagle dogs have evaluated the pharmacokinetics of this compound following intravenous administration. clinicaltrials.gov Plasma drug concentrations were determined using validated LC-MS/MS methods. clinicaltrials.gov Non-compartmental PK parameters were calculated for individual animals. clinicaltrials.gov
In dogs, systemic exposure, as represented by Cmax and AUC, generally increased in a dose-proportional manner within a certain dose range. clinicaltrials.gov The mean Cmax did not significantly change between Day 1 and Day 5 of dosing, suggesting a lack of accumulation over a 5-day period. clinicaltrials.gov The mean elimination half-life in dogs was approximately 17 hours, with a plasma clearance of 3.95 L/hr/kg, similar to values observed in PK-toxicology studies at comparable doses. clinicaltrials.gov Non-compartmental analysis in dogs also indicated linear relationships between plasma Cmax and dose, and between AUC and dose. clinicaltrials.gov
Pharmacokinetic data from human studies also suggested dose-linear PK, best fit to a 2-compartment model. ascopubs.org Approximate half-life, clearance, central and peripheral volume values were reported as 30 h, 90 L/h, 200 L, and 2500 L, respectively. ascopubs.org
Tissue Distribution and Tumor Accumulation
Tissue distribution studies assess where a drug is localized within the body, including its accumulation in target tissues like tumors. Single-dose pharmacokinetic and tissue distribution studies of this compound have been conducted in CD2F1 mice following intravenous and oral administration. Plasma and tissue samples were collected over a period ranging from 5 minutes to 48 hours post-dose.
This compound distributed extensively to tumor tissue in preclinical models. clinicaltrials.govnih.gov In a canine comparative oncology trial, mean tumor concentrations were at least an order of magnitude higher than plasma concentrations in most animals at equivalent time points (2, 6, and 120 hours). clinicaltrials.gov Levels of this compound also appeared to increase in tumor tissue over a 5-day dosing period, with levels at 120 hours (24 hours after the last dose) approximately 10-fold higher than levels measured at 2 and 6 hours on Day 1. clinicaltrials.gov Sustained tumor accumulation was observed for this compound in canine lymphoma studies. aacrjournals.orgresearchgate.netnih.gov
Pharmacodynamic Biomarkers of this compound Activity
Pharmacodynamic biomarkers are indicators that demonstrate the biological effect of a drug. For this compound, a TOP1 inhibitor, these biomarkers focus on DNA damage response and TOP1 activity. nih.gov
Measurement of DNA Damage Markers (γH2AX, RAD51, pNBS1, pKAP1)
This compound induces DNA damage by stabilizing TOP1 cleavage complexes. Markers of DNA damage and repair, such as γH2AX, RAD51, pNBS1, and pKAP1, have been measured to assess the pharmacodynamic activity of this compound. nih.govascopubs.orgresearchgate.net
γH2AX is a phosphorylated histone that accumulates near double-stranded DNA breaks and is a widely used marker for these breaks. nih.govresearchgate.netnih.govbmbreports.org RAD51 is a key protein involved in homologous recombination, a major DNA repair pathway. nih.govbmbreports.org pNBS1 (phosphorylated Nibrin) is part of the MRE11-RAD50-NBS1 (MRN) complex, which is involved in DNA double-strand break repair. nih.gov pKAP1 (phosphorylated KRAB-associated protein 1) is a downstream target of ATM, a kinase activated by DNA double-strand breaks, and is involved in chromatin relaxation to facilitate DNA repair. nih.gov
In preclinical and clinical studies, the induction of γH2AX has been demonstrated in tumors following this compound treatment. aacrjournals.orgresearchgate.netnih.gov Specifically, γH2AX induction was observed in canine lymphoma tumors 2 and 6 hours after treatment. aacrjournals.orgnih.gov In human tumor biopsies, pharmacodynamic responses to this compound included increased levels of RAD51, phosphorylated KAP1 (pKAP1), and γH2AX. nih.govnih.gov These markers were quantified using validated quantitative immunofluorescence microscopy assays. nih.govresearchgate.net γH2AX, pNBS1, and pKAP1 were often quantified as the percentage of nuclear area positive, while RAD51 was measured as the percentage of nuclei with a certain number of foci. nih.govresearchgate.netresearchgate.net
Topoisomerase I Protein Levels and Cleavage Complex Formation in Tissues
This compound's primary mechanism involves stabilizing TOP1 cleavage complexes (TOP1cc). nih.gov Measurement of TOP1 protein levels and TOP1cc formation in tissues provides direct evidence of drug engagement with its target. nih.govresearchgate.net
This compound has been shown to inhibit TOP1 and induce TOP1cc formation. Time course studies in CEM human leukemia cells demonstrated that TOP1-DNA cleavage complexes induced by this compound reversed more slowly after drug removal compared to those produced by camptothecin (B557342). clinicaltrials.gov This suggests that this compound produces more stable cleavage complexes.
Correlation of Pharmacodynamic Markers with Antitumor Response
Pharmacodynamic studies of this compound have aimed to identify biomarkers that correlate with antitumor response. In a phase 1 study, tumor biopsies from patients treated with this compound were analyzed for changes in various markers of drug engagement and DNA damage response nih.gov. Target engagement by this compound was assessed by measuring nuclear levels of TOP1 and TOP1 cleavage complexes (TOP1ccs) nih.gov. The formation of TOP1ccs leads to DNA double-strand breaks (DSBs) upon collision with replication forks, initiating a pharmacodynamic cascade involving DSB repair markers nih.gov.
Biomarkers evaluated included γH2AX, phosphorylated NBS1 (pNBS1), RAD51, and phosphorylated KAP1 (pKAP1) nih.gov. γH2AX, pNBS1, and pKAP1 were quantified as percent nuclear area positive (% NAP), while nuclear RAD51 was quantified as the percentage of nuclei with five or more foci, and TOP1cc as the percentage of nuclei with 19 or more foci researchgate.net.
In a patient who achieved a confirmed partial response (cPR) to this compound, tumor biopsies showed high baseline expression of Schlafen 11 (SLFN11) and a distinct pattern of pharmacodynamic responses nih.gov. This pattern included increased levels of RAD51, pKAP1, γH2AX, and cleaved caspase-3 (cCasp3) nih.gov. Reflex testing for cCasp3 in γH2AX-positive tumors indicated apoptosis nih.gov. While group mean values for some markers like γH2AX did not show significant changes across all tested patients, intra-patient changes, such as a γH2AX response in the patient with cPR, were observed researchgate.net.
The following table summarizes the pharmacodynamic markers assessed and their quantification methods:
| Pharmacodynamic Marker | Quantification Method |
| Nuclear TOP1 | Percent Nuclear Area Positive (% NAP) researchgate.net |
| pNBS1 | Percent Nuclear Area Positive (% NAP) researchgate.net |
| γH2AX | Percent Nuclear Area Positive (% NAP) researchgate.net |
| pKAP1 | Percent Nuclear Area Positive (% NAP) researchgate.net |
| Nuclear RAD51 | % of nuclei with ≥ 5 foci researchgate.net |
| TOP1cc | % of nuclei with ≥ 19 foci researchgate.net |
| cCasp3 | Co-localization with γH2AX nih.govresearchgate.net |
Drug Interactions and Resistance Mechanisms
This compound, as an indenoisoquinoline, was developed to overcome some of the limitations associated with camptothecin derivatives, including mechanisms of drug resistance mycancergenome.org. Indenoisoquinolines exhibit better chemical stability and produce more stable DNA strand breaks that are resistant to reversal compared to camptothecins mycancergenome.orgclinicaltrials.gov. They also show reduced or no resistance in cells overexpressing the ATP-binding cassette (ABC) transporters, ABCG2 and MDR-1, which are known to efflux camptothecins mycancergenome.orgclinicaltrials.gov. This compound has been shown to be a substrate for ABCG2 and p-glycoprotein (P-gP) .
A key characteristic of indenoisoquinolines, including this compound, is their demonstrated activity against cell lines resistant to camptothecin mycancergenome.orgclinicaltrials.govmedkoo.comclinconnect.io. Human CEM/C2 leukemia cells, known to be resistant to camptothecin (CPT), were found to be sensitive to this compound at a concentration of 0.1 µM clinicaltrials.gov. In vitro studies indicated that this compound inhibited TOP1 to a similar extent as 1 µM camptothecin, and while both trapped TOP1 at similar DNA sites, this compound was more potent clinicaltrials.gov. Time course studies showed that TOP1-DNA cleavage complexes induced by this compound reversed more slowly after drug removal than those produced by camptothecin clinicaltrials.gov. Limited cross-resistance has been observed in camptothecin-resistant cell lines treated with this compound medkoo.com.
Schlafen 11 (SLFN11) expression has been identified as a significant determinant of response to DNA-damaging agents, including TOP1 inhibitors like camptothecin derivatives and indenoisoquinolines aacrjournals.orgresearchgate.netaacrjournals.orgnih.gov. High SLFN11 expression is correlated with increased sensitivity to these agents, while low expression is associated with resistance researchgate.netnih.gov.
Studies using isogenic cell lines have shown that SLFN11-positive cells are significantly more hypersensitive to indenoisoquinolines, including this compound, compared to wild-type cells aacrjournals.orgaacrjournals.org. Specifically, SLFN11-negative cells were found to be 10 times less sensitive to the LMPs aacrjournals.org. This suggests that SLFN11 plays a crucial role in mediating the cytotoxic effects of this compound. The mechanism involves SLFN11 blocking DNA repair pathways, forcing replication to continue despite damage, which leads to further damage and instability nih.govresearchgate.net. The observed high baseline expression of SLFN11 in the tumor biopsy of a patient who achieved a partial response to this compound in a clinical trial further supports its potential as a predictive biomarker for response nih.govresearchgate.net.
Preclinical studies have explored the potential for synergistic effects between this compound and other therapeutic agents, particularly PARP inhibitors mycancergenome.orgnih.gov. Given that TOP1-mediated replication DNA damage is repaired by homologous recombination (HR), and PARP inhibitors are effective in homologous recombination deficient (HRD) cells, combining TOP1 inhibitors with PARP inhibitors has been investigated as a strategy to exploit synthetic lethality aacrjournals.orgnih.gov.
Studies using isogenic cell lines, including those deficient in BRCA1, BRCA2, or PALB2 (key components of the HR pathway), have shown that these HR-deficient cells are hypersensitive to indenoisoquinolines, including this compound aacrjournals.orgaacrjournals.orgnih.gov. Furthermore, the addition of the PARP inhibitor olaparib (B1684210) to treatment with indenoisoquinolines, including this compound, resulted in significantly greater cell death compared to olaparib alone, particularly in HRD cells aacrjournals.orgnih.gov. Combination index calculations have indicated a synergistic effect between indenoisoquinolines and olaparib in both wild-type and BRCA1-deficient cells nih.gov. While limited preclinical combination studies of this compound with olaparib in a neuroendocrine xenograft model showed only an additive effect in slowing tumor growth, the strong synergy observed in HR-deficient cell lines provides a rationale for further clinical evaluation of this compound in combination with PARP inhibitors in patients with HRD cancers, especially those expressing SLFN11 researchgate.netnih.gov.
The following table summarizes the synergistic effects observed with PARP inhibitors:
| Combination Partner | Cell Line Status | Observed Effect | Reference |
| Olaparib | HR-Deficient | Synergistic | aacrjournals.orgnih.gov |
| Olaparib | Wild-type | Synergistic (CI calculation) | nih.gov |
| Olaparib | Neuroendocrine Xenograft (low SLFN11) | Additive | researchgate.net |
Clinical Development and Therapeutic Potential of Lmp744
Phase I Clinical Trials in Solid Tumors and Lymphomas
LMP744 has been evaluated in a multicenter phase I clinical trial (NCT03030417) involving adult patients with relapsed or refractory solid tumors and lymphomas. clinicaltrials.govmycancergenome.orgnih.govcancer.govnih.govveeva.com This study aimed to determine the safety, tolerability, and maximum tolerated dose (MTD) of this compound. clinicaltrials.govmycancergenome.orgnih.govcancer.govveeva.com Secondary objectives included characterizing the pharmacokinetic profile, while exploratory objectives involved assessing preliminary antitumor activity and evaluating pharmacodynamic markers. clinicaltrials.govmycancergenome.orgcancer.govveeva.com
Study Design and Patient Populations
The phase I study utilized a Simon accelerated titration design for dose escalation. nih.govascopubs.org Patients enrolled had histologically documented metastatic solid tumors that had progressed after at least one line of therapy, or lymphoma that had progressed after initial therapy and lacked potentially curative options, or the patient declined potentially curative therapy. clinicaltrials.govmycancergenome.orgcancer.govnih.govveeva.com Patients were required to be at least 18 years old with a life expectancy greater than 3 months and an ECOG performance status of ≤ 2. cancer.govnih.gov Normal organ and marrow function were also required. nih.gov The study involved administering this compound intravenously daily for 5 days in 28-day cycles. clinicaltrials.govmycancergenome.orgnih.govcancer.govveeva.com Pharmacokinetic and pharmacodynamic samples were collected, and tumor biopsies were mandatory during the expansion phase. clinicaltrials.govmycancergenome.orgcancer.govveeva.com A total of 36 patients were enrolled in the this compound trial across the National Cancer Institute (NCI) and the University of Pittsburgh Hillman Cancer Center. nih.gov The median age of these patients was 61 years, and the median number of prior lines of systemic treatment was 5. ascopubs.org A significant proportion of patients (72%) had received prior TOP1 inhibitor therapy. ascopubs.org The most prevalent primary tumor sites in the this compound study included colon, colorectal, and lung cancers. nih.gov
Preliminary Antitumor Activity and Disease Stabilization
Preliminary assessment of antitumor activity was an exploratory objective of the phase I trial. clinicaltrials.govcancer.govveeva.com In a cohort of 24 evaluable patients, one patient with small cell lung cancer achieved a confirmed partial response and remained on treatment for 7 cycles. nih.govascopubs.org Stable disease was observed in 17 patients, including one with an unconfirmed partial response. ascopubs.org Six patients experienced progressive disease. ascopubs.org The median duration of stable disease among responders was 4.5 cycles. ascopubs.org Notably, prolonged disease stabilization was observed in some patients who had previously progressed on irinotecan (B1672180), including 4 patients with colorectal cancer, one with mesothelioma, and one with low-grade appendiceal mucinous neoplasm. nih.govascopubs.orgonclive.com
Table 1: Preliminary Antitumor Activity in Phase I Trial (NCT03030417)
| Response | Number of Patients (n=24 evaluable) |
| Partial Response | 1 (Small Cell Lung Cancer) |
| Stable Disease | 17 |
| Progressive Disease | 6 |
Pharmacokinetic Characterization in Human Patients
Pharmacokinetic (PK) characterization was a secondary objective of the phase I study. clinicaltrials.govmycancergenome.orgcancer.govveeva.com PK data were collected from plasma samples of patients receiving intravenous infusions of this compound. pitt.edu Analysis of PK data from the first 17 patients suggested dose-linear pharmacokinetics, best described by a two-compartment model. ascopubs.orgresearchgate.net Approximate pharmacokinetic parameters included a half-life of 30 hours, clearance of 90 L/h, a central volume of 200 L, and a peripheral volume of 2500 L. ascopubs.orgresearchgate.net Plasma concentrations were determined using validated LC-MS/MS assays. ascopubs.org
Table 2: Approximate Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Unit |
| Half-life | ~30 | h |
| Clearance | ~90 | L/h |
| Central Volume | ~200 | L |
| Peripheral Volume | ~2500 | L |
Pharmacodynamic Correlates in Human Samples
Exploratory objectives of the phase I trial included the evaluation of pharmacodynamic (PD) markers in human samples, such as circulating tumor cells (CTCs) and tumor biopsies. clinicaltrials.govmycancergenome.orgcancer.govveeva.com These markers included those related to DNA damage response, such as γH2AX, pNbs1, pATR, ERCC1, RAD51, Topo1cc, Top1, and SLFN11, as well as markers of epithelial-mesenchymal transition (EMT). clinicaltrials.govmycancergenome.orgcancer.govveeva.com Paired biopsies (baseline and on-treatment) were collected from patients in the expansion cohort and analyzed for DNA damage response markers like γH2AX and Rad51. nih.govascopubs.orgnih.gov Tumor biopsies from the patient who achieved a confirmed partial response showed high baseline expression of SLFN11 and a unique pattern of pharmacodynamic responses, including increased levels of RAD51, phosphorylated KAP1 (pKAP1), γH2AX, and cleaved caspase-3 (cCasp3). nih.govnih.gov These findings represent the first instance of measuring target engagement by an indenoisoquinoline in human samples. nih.govnih.gov
Orphan Drug Designation for Gliomas
This compound has received Orphan Drug Designation (ODD) from the United States Food and Drug Administration (FDA) for the treatment of gliomas. onclive.comamarexcro.compatsnap.comspringer.com This designation is granted to encourage the development of drugs for rare diseases. springer.com
Rationale for Glioma Targeting: Blood-Brain Barrier Penetration
The rationale for targeting gliomas with this compound is supported by its demonstrated ability to penetrate the blood-brain barrier (BBB). onclive.comamarexcro.compatsnap.com The BBB poses a significant challenge for delivering therapeutic agents to brain tumors. mdpi.comdovepress.com this compound has shown the capacity to cross the BBB at concentrations significantly higher than those required to kill cancer cells, and these levels are maintained for an extended period. onclive.comamarexcro.compatsnap.com Specifically, it has been reported to cross the BBB at concentrations 10 times higher than needed for cancer cell cytotoxicity and to maintain these levels for at least 24 hours per dose. onclive.comamarexcro.compatsnap.com This characteristic is crucial for the potential effectiveness of this compound in treating gliomas.
Potential for Addressing Unmet Medical Needs in Glioblastoma
This compound has demonstrated the ability to cross the blood-brain barrier (BBB) at concentrations significantly higher than those required to kill cancer cells, and these levels are sustained for an extended period. patsnap.comamarexcro.combiospace.com This characteristic is particularly important for treating brain tumors like glioblastoma, where effective drug delivery across the BBB is a major challenge. This compound selectively targets topoisomerase I and the cMyc oncogene, two key drivers of cancer, by binding to the G4 quadruplex of cMyc. patsnap.comamarexcro.comonclive.com This unique dual mechanism of action positions this compound for further evaluation in patient populations with high unmet needs, including those with recurrent gliomas. patsnap.comamarexcro.combiospace.comonclive.com The FDA has granted orphan drug designation to this compound for the treatment of gliomas, underscoring its potential in addressing this critical medical need. patsnap.comamarexcro.combiospace.comonclive.comspringer.com
Planned and Ongoing Clinical Trials
This compound has been investigated in clinical trials to evaluate its potential therapeutic utility. A multicenter phase 1 study (NCT03030417) evaluated this compound in adult patients with metastatic solid tumors or lymphoma that had progressed after prior therapy. onclive.comresearchgate.netnih.gov The primary objective of this study was to establish the safety, tolerability, and maximum tolerated dose (MTD) of this compound as a single agent. onclive.comnih.gov Exploratory objectives included the evaluation of tumor pharmacodynamics, such as measuring nuclear levels of TOP1 and TOP1 cleavage complexes. nih.gov
Progression to Phase II Studies in Recurrent Gliomas
Based on the findings from early clinical development, this compound is positioned to advance to Phase 2 clinical trials. A Phase 2 trial is planned in collaboration with the National Institutes of Health (NIH) to evaluate this compound in patients with recurrent gliomas. patsnap.comamarexcro.combiospace.comonclive.com Specifically, this compound is currently positioned for a Phase 2 trial in patients with first recurrent glioblastoma. patsnap.comamarexcro.compatsnap.com This progression to Phase 2 studies in recurrent gliomas directly addresses the high unmet need in this patient population. patsnap.comamarexcro.combiospace.comonclive.com The planned Phase 2 studies aim to further assess the activity of this compound in this specific cancer type.
Future Directions in Clinical Investigation
Future directions in the clinical investigation of this compound and other indenoisoquinolines may involve exploring their activity in different cancer types and in combination with other therapeutic agents. The preclinical data suggesting that indenoisoquinolines are selective for Schlafen 11-positive and BRCA-deficient cells and can synergize with PARP inhibitors like olaparib (B1684210) provides a rationale for conducting Phase 2 trials in homologous recombination-deficient cancers, both as single agents and in combination with PARP inhibitors. researchgate.net Further analysis of secondary and exploratory objectives from completed and ongoing studies, including antitumor activity and DNA damage markers, is also ongoing and will inform potential directions for future development of this class of agents. onclive.comresearchgate.netnih.gov Leveraging the orphan drug designation for all gliomas, including pediatric cases, is also considered important for expediting regulatory progression. patsnap.comamarexcro.combiospace.com
Potential Therapeutic Applications Beyond Oncology
While the primary focus of this compound's development has been in oncology, particularly for gliomas and other solid tumors and lymphomas, the search results did not provide specific details or ongoing research indicating potential therapeutic applications of this compound beyond oncology. This compound's mechanism of action as a topoisomerase I inhibitor and cMyc regulator is primarily relevant to rapidly proliferating cells, which are characteristic of cancer. Therefore, based on the provided search results, there is no information to detail potential therapeutic applications of this compound outside the field of oncology.
Compound Information
| Compound Name | PubChem CID |
| This compound | 397887 |
Clinical Trial Information (Based on Search Results)
| Trial Identifier | Phase | Status | Indication(s) |
| NCT03030417 | 1 | Open | Metastatic Solid Tumors, Lymphoma (Relapsed) mycancergenome.orgonclive.comresearchgate.netnih.gov |
| Planned NIH Study | 2 | Planned | Recurrent Gliomas patsnap.comamarexcro.combiospace.comonclive.com |
| Planned Study | 2 | Planned | First Recurrent Glioblastoma patsnap.comamarexcro.compatsnap.com |
Structural Modifications and Analogues of Lmp744
Development of Fluoroindenoisoquinolines (e.g., LMP517, LMP135)
To enhance the metabolic stability of indenoisoquinolines like LMP744 and LMP776, their methoxy (B1213986) groups have been replaced with fluorine atoms, leading to the development of fluoroindenoisoquinolines such as LMP517 (NSC 781517) and LMP135 (NSC 779135). nih.govnih.gov This fluorination strategy is a common approach in medicinal chemistry to improve the properties of drug candidates. nih.govmdpi.commdpi.com
Impact of Fluorination on Metabolic Stability and Activity
The introduction of fluorine atoms can significantly impact the metabolic stability of a compound due to the strong carbon-fluorine bond, which is generally resistant to enzymatic cleavage. nih.govmdpi.com This increased stability can lead to a longer half-life and improved pharmacokinetic profile. While the search results specifically mention the intent to improve metabolic stability through fluorination in fluoroindenoisoquinolines nih.govnih.gov, they also highlight enhanced activity.
Enhanced Topoisomerase I Cleavage Complex Induction and DNA Damage
Fluoroindenoisoquinolines, including LMP517 and LMP135, have demonstrated enhanced induction of TOP1 cleavage complexes (TOP1cc) and DNA damage compared to their parent indenoisoquinolines like this compound and LMP776. nih.govnih.gov This enhanced activity is measured by the induction and persistence of DNA damage, often assessed by the phosphorylation of histone H2AX (γH2AX). nih.govnih.gov Studies have shown that fluoroindenoisoquinolines induce TOP1cc and γH2AX at nanomolar concentrations, achieving higher levels than the parent compounds. nih.govnih.gov
Table 1: Comparison of γH2AX Induction by Indenoisoquinolines and Fluoroindenoisoquinolines
| Compound | Concentration | γH2AX Induction Level (Relative) | Reference |
| Topotecan (B1662842) | 1 µM | Baseline/Moderate | nih.gov |
| This compound | 1 µM | Moderate | nih.gov |
| LMP517 | 1 µM | Higher than Topotecan and this compound | nih.gov |
| LMP135 | 0.1 µM | Higher than this compound and LMP134 | nih.gov |
| LMP134 | 0.1 µM | Lower than LMP135 | nih.gov |
LMP135, in particular, showed greater antitumor activity than topotecan in xenograft models and was more potent in the NCI-60 cancer cell line panel. nih.govnih.gov
Dual Topoisomerase I and Topoisomerase II Targeting
Recent research indicates that some fluoroindenoisoquinolines, such as LMP517, exhibit dual targeting activity, inhibiting both TOP1 and topoisomerase II (TOP2). berkeley.eduresearchgate.netnih.govmedchemexpress.com This dual inhibition can lead to the induction of both TOP1 and TOP2 cleavage complexes (TOP1cc and TOP2cc). berkeley.eduresearchgate.netnih.govmedchemexpress.com Studies using RADAR assays have shown that LMP517, and to a lesser extent this compound, induce TOP2 cleavage complexes in addition to TOP1ccs. berkeley.eduresearchgate.netnih.gov This dual targeting mechanism may contribute to the enhanced antitumor activity observed with these analogues. berkeley.eduresearchgate.netnih.govmedchemexpress.com
Second-Generation Indenoisoquinolines (7-Azaindenoisoquinolines)
Further structural modifications have led to the development of second-generation indenoisoquinolines, including 7-azaindenoisoquinolines. acs.orgnih.gov These compounds incorporate a nitrogen atom into the indenoisoquinoline core structure. acs.orgnih.gov The introduction of a pyridine (B92270) nitrogen is expected to improve aqueous solubility. nih.gov
Novel Mechanisms of Topoisomerase I and cMyc Inhibition
7-azaindenoisoquinolines have been designed to investigate the effect of increased electron affinity on stabilizing the TOP1-DNA cleavage complex. acs.orgnih.gov Ab initio calculations suggest that the nitrogen atom facilitates charge transfer complex formation with DNA, enhancing π-π stacking interactions. acs.orgnih.gov These analogues generally retain the TOP1 inhibitory activity of classical indenoisoquinolines and can exhibit improved water solubility. nih.gov
Beyond TOP1 inhibition, some indenoisoquinolines, including 7-azaindenoisoquinolines, have shown the ability to target the c-MYC promoter G-quadruplex, leading to the downregulation of c-MYC expression. nih.govmdpi.comresearchgate.net This suggests a novel dual mechanism of action involving both TOP1 inhibition and c-MYC suppression, which could have synergistic effects on anticancer activity. nih.govmdpi.com
Structure-Activity Relationship Studies and Future Drug Design
Extensive structure-activity relationship (SAR) studies have been conducted on indenoisoquinolines to understand how structural modifications influence their biological activity. purdue.edunih.govacs.org These studies explore the impact of substituents at various positions on the indenoisoquinoline scaffold on TOP1 inhibition, cytotoxicity, and other relevant properties. purdue.edunih.gov
SAR analysis has revealed that modifications to the side chain, particularly at the lactam ring, can significantly affect the activity of indenoisoquinolines. acs.orgmdpi.comresearchgate.net For instance, the size and nature of substituents on the lactam ring can influence the compound's ability to intercalate into free DNA and interact with the TOP1-DNA cleavage complex. acs.orgnih.gov Studies have shown that a side chain with three methylene (B1212753) groups appears more favorable for activity compared to one with two. mdpi.com
The knowledge gained from SAR studies guides the rational design of new indenoisoquinoline analogues with improved potency, selectivity, and pharmacokinetic properties. purdue.edunih.govacs.org Future drug design efforts are focused on optimizing the indenoisoquinoline scaffold to enhance TOP1 trapping, improve metabolic stability, reduce off-target effects, and potentially incorporate mechanisms targeting other crucial pathways like c-MYC or DNA repair enzymes such as tyrosyl DNA phosphodiesterase 1 (TDP1). purdue.edunih.govnih.govacs.org The development of dual inhibitors or compounds with specific targeting capabilities represents a promising direction for the future of indenoisoquinoline-based therapies. mdpi.comnih.govacs.org
Future Research Directions and Unanswered Questions
Elucidating the Full Spectrum of Molecular Interactions and Cellular Pathways
While LMP744 is known to inhibit Top1 and stabilize DNA-Top1 cleavage complexes, further research is needed to fully elucidate the complete range of its molecular interactions and the cellular pathways it influences nih.govnih.gov. This compound induces stable Top1-DNA cleavage complexes that reverse more slowly after drug removal compared to those produced by camptothecin (B557342) clinicaltrials.gov. It also traps cleavage complexes at different DNA sequences than camptothecins, which may contribute to differential activity within the cell clinicaltrials.gov. This compound has also been shown to reduce cMyc overexpression through strong binding to the G4 quadruplex of cMyc, indicating a dual targeting mechanism onclive.compatsnap.com. Future studies should aim to map all protein and nucleic acid interactions of this compound and detail the downstream effects on cellular processes beyond DNA damage and apoptosis, potentially identifying additional pathways involved in its antitumor activity or in mediating resistance.
Biomarker Identification for Patient Selection and Response Prediction
Identifying biomarkers that can predict patient response to this compound is a crucial area for future research to enable personalized cancer therapy researchgate.netnki.nl. Exploratory objectives in clinical trials for this compound include evaluating its effect on markers of DNA damage (e.g., γH2AX, pNbs1, pATR, ERCC1, RAD51, Topo1cc, Top1, SLFN11) in circulating tumor cells and tumor biopsies onclive.comclinicaltrials.gov. High baseline expression of SLFN11 in tumor biopsies has been observed in a patient who achieved a confirmed partial response to this compound, suggesting SLFN11 as a potential predictive biomarker nih.gov. Genomic alterations in circulating tumor DNA (ctDNA) are also being examined for their association with response or resistance to treatment clinicaltrials.gov. Future research should focus on validating these potential biomarkers and identifying additional genetic, proteomic, or other molecular signatures that can reliably predict which patients are most likely to benefit from this compound treatment.
Combination Therapies and Strategies to Overcome Resistance
Investigating combination therapies and strategies to overcome potential resistance mechanisms is essential for maximizing the efficacy of this compound. This compound has shown activity against camptothecin-resistant cell lines and does not show significant resistance in cells overexpressing certain ABC transporters clinicaltrials.gov. Indenoisoquinolines, including this compound, have demonstrated synergistic cell killing activity in homologous recombination deficient (HRD) cells when combined with the PARP inhibitor olaparib (B1684210) nih.gov. This suggests a potential strategy for combining this compound with PARP inhibitors, particularly in tumors with HRD nih.gov. Future research should explore other rational drug combinations based on this compound's mechanism of action and the molecular characteristics of different tumors. Additionally, studies are needed to understand the mechanisms by which tumors may develop acquired resistance to this compound and to develop strategies to circumvent such resistance.
Investigation of this compound in Other Disease Contexts
Data from a Canine Lymphoma Trial (Protocol COTC007b) clinicaltrials.gov:
| Dose Level (mg/kg) | Number of Dogs | Best Overall Response (RECIST) |
| 1 | ||
| 2 | ||
| 3 | ||
| 4 | ||
| 5 (MTD) | 6 | Mostly Partial Responses |
| Expansion Cohort | 12 | Mostly Partial Responses |
| All Dose Levels | 21 | 1 Complete Response, 16 Partial Responses, 5 Stable Disease |
Advanced Preclinical and Translational Research Methodologies
The continued development of this compound relies on advanced preclinical and translational research methodologies to bridge the gap between laboratory findings and clinical application scielo.braltex.org. This includes utilizing sophisticated in vitro models, such as 3D cell cultures and organoids, and in vivo models, including patient-derived xenografts (PDXs), to better recapitulate human tumor biology and predict clinical response nih.govresearchgate.net. Advanced analytical techniques, such as LC-MS/MS for pharmacokinetic characterization and immunofluorescence assays for pharmacodynamic markers like γH2AX, are crucial for understanding drug exposure, target engagement, and biological effects nih.gov. Translational research also involves the integration of multi-omics data (genomics, transcriptomics, proteomics) from preclinical models and clinical samples to identify biomarkers and understand mechanisms of action and resistance nki.nlnih.gov. Future efforts should focus on employing these advanced methodologies to gain deeper insights into this compound's activity and optimize its clinical development.
Q & A
Q. What is the molecular mechanism of LMP744 as a Topoisomerase I (Top1) inhibitor, and how does it differ from camptothecin-derived inhibitors?
this compound is an indenoisoquinoline derivative that stabilizes DNA-Top1 cleavage complexes (Top1cc), preventing DNA religation and inducing irreversible double-strand breaks. Unlike camptothecins, this compound is chemically stable, not a substrate for ABC transporters (reducing efflux-mediated resistance), and induces DNA damage at distinct genomic sites . Methodologically, its mechanism is validated via in vitro RADAR assays (to detect Top1cc/Top2cc stabilization) and γH2AX immunofluorescence (to quantify DNA damage) .
Q. What pharmacodynamic biomarkers are used to evaluate this compound’s efficacy in preclinical and clinical studies?
Key biomarkers include:
- γH2AX : A histone modification marking DNA double-strand breaks, measured via immunofluorescence or flow cytometry .
- TOP1 protein levels : Reduced TOP1 in tumors post-treatment indicates target engagement .
- Rad51 and pNBS1 : DNA repair pathway activation markers, assessed in paired tumor biopsies .
These biomarkers are quantified using immunohistochemistry, Western blotting, or automated image analysis platforms .
Q. How does this compound overcome limitations of camptothecin-based Top1 inhibitors?
this compound addresses camptothecin shortcomings through:
- Chemical stability : Resists hydrolysis in physiological conditions .
- Prolonged tumor retention : Demonstrated in canine lymphoma models, with tumor concentrations >100× plasma levels .
- Reduced gastrointestinal toxicity : Unlike irinotecan, this compound does not induce severe diarrhea in clinical trials .
Methodological validation includes comparative pharmacokinetic (PK) studies and toxicity profiling in cross-species models .
Advanced Research Questions
Q. How do experimental designs in canine lymphoma models inform this compound’s clinical translation?
The NCI Comparative Oncology Program used dose-escalation cohorts (25–125 mg/m²) in dogs with lymphoma to determine:
- Maximum tolerated dose (MTD) : 100 mg/m² (dogs) vs. 190 mg/m² (humans) .
- Tumor pharmacokinetics : Triphasic plasma decay with sustained tumor accumulation (terminal half-life: 183 hours) .
- Biomarker correlation : γH2AX induction and TOP1 reduction confirmed target engagement .
These studies recommend PK-guided dosing and biomarker-driven patient stratification in human trials .
Q. What methodologies resolve contradictions between this compound’s preclinical efficacy and limited clinical activity?
Despite potent preclinical activity, this compound showed limited single-agent efficacy in a phase I human trial (1 partial response among 24 evaluable patients) . Strategies to reconcile this include:
- Comparative genomics : Analyze TOP1 expression and DNA repair deficiencies (e.g., TDP2/Ku70 knockout) to identify responsive subtypes .
- Combination therapy : Synergy testing with PARP inhibitors or immune checkpoint blockers, leveraging this compound’s DNA damage priming .
- Pharmacodynamic modeling : Link tumor PK data (e.g., sustained γH2AX) with clinical outcomes using longitudinal biomarker monitoring .
Q. How can tumor accumulation properties of this compound optimize dosing strategies for heterogeneous cancers?
In canine models, this compound achieved tumor-to-plasma concentration ratios >100:1, attributed to enhanced permeability and retention (EPR) effects . Advanced methodologies include:
- Compartmental PK modeling : A 3-compartment model (plasma, peripheral tissues, tumors) predicts accumulation kinetics .
- Dose fractionation : Testing alternate schedules (e.g., weekly vs. daily dosing) to maximize tumor exposure while minimizing myelosuppression .
- Imaging-guided delivery : PET tracers or MRI contrast agents to visualize tumor penetration in real-time .
Methodological Recommendations
- For biomarker studies : Use multiplex IHC/flow cytometry to concurrently assess γH2AX, TOP1, and DNA repair proteins (e.g., Rad51) in tumor biopsies .
- For PK/PD modeling : Integrate non-compartmental analysis (NCA) with physiologically based pharmacokinetic (PBPK) models to predict tumor exposure .
- For combination trials : Prioritize drugs targeting complementary pathways (e.g., ATR inhibitors) based on this compound’s DNA damage signature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
